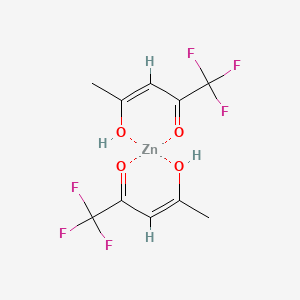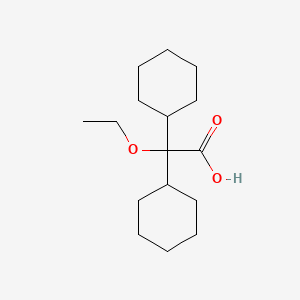
Acetic acid, dicyclohexylethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dicyclohexylethoxy- is a chemical compound with the molecular formula C16H28O2 It is a derivative of acetic acid where the hydrogen atoms of the ethoxy group are replaced by dicyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dicyclohexylethoxy- typically involves the esterification of acetic acid with dicyclohexylethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, dicyclohexylethoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of acetic acid and dicyclohexylethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dicyclohexylethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexylethoxyacetic acid.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Dicyclohexylethoxyacetic acid.
Reduction: Dicyclohexylethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid, dicyclohexylethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of acetic acid, dicyclohexylethoxy- involves its interaction with various molecular targets. In ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of acetic acid and dicyclohexylethanol. The molecular pathways involved include the formation of a tetrahedral intermediate and subsequent breakdown to the final products.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, cyclohexylethoxy-: Similar structure but with only one cyclohexyl group.
Acetic acid, dicyclohexylmethoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetic acid, dicyclohexylpropoxy-: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
Acetic acid, dicyclohexylethoxy- is unique due to the presence of two cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.
Properties
CAS No. |
101726-03-8 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
2,2-dicyclohexyl-2-ethoxyacetic acid |
InChI |
InChI=1S/C16H28O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,17,18) |
InChI Key |
XYFAHARHQXATDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CCCCC1)(C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


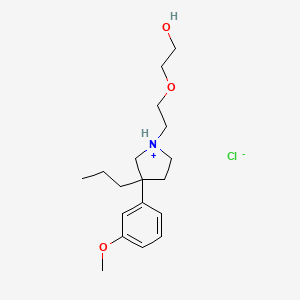
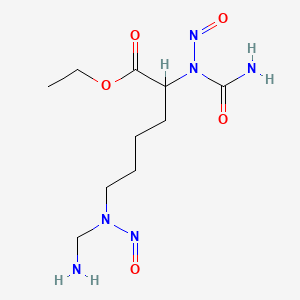
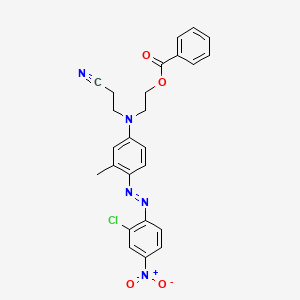
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)

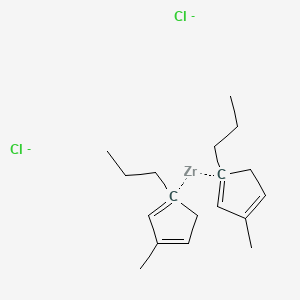
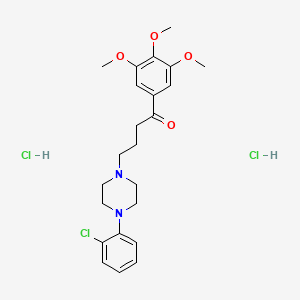
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

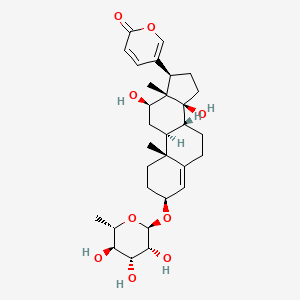
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
